N-(3-acetylphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazoline core with an azepine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.
Introduction of Azepine Ring: The azepine ring can be introduced via cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Functionalization: The final steps involve the acetylation of the phenyl group and the formation of the carboxamide group through reactions with acetic anhydride and amines, respectively.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing quinazoline derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Alkyl halides, amines, solvents like dichloromethane, room temperature.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like idelalisib and erlotinib share the quinazoline core and exhibit similar biological activities.
Azepine Derivatives: Compounds such as azepino[2,1-b]quinazoline derivatives have similar structural features and pharmacological properties.
Uniqueness
N-(3-acetylphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is unique due to its combined quinazoline and azepine structure, which imparts distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-14(26)15-6-5-7-17(12-15)23-21(27)16-9-10-18-19(13-16)24-20-8-3-2-4-11-25(20)22(18)28/h5-7,9-10,12-13H,2-4,8,11H2,1H3,(H,23,27) |
InChI Key |
DZTMWPYHXDUZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
Origin of Product |
United States |
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